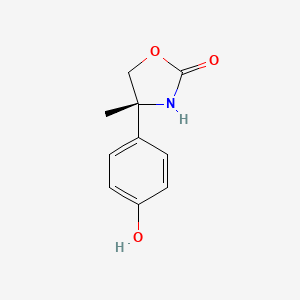

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one

Description

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a 4-hydroxyphenyl substituent at position 4 and a methyl group on the oxazolidinone ring. This compound belongs to a class of heterocyclic molecules known for their versatility in medicinal chemistry, particularly as intermediates in antibiotic synthesis (e.g., penicillins and amoxicillin) . Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological properties .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(4R)-4-(4-hydroxyphenyl)-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c1-10(6-14-9(13)11-10)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,11,13)/t10-/m0/s1 |

InChI Key |

VNHFDNLCNTUYTP-JTQLQIEISA-N |

Isomeric SMILES |

C[C@]1(COC(=O)N1)C2=CC=C(C=C2)O |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from L-Tyrosine via Chiral Auxiliary-Mediated Cyclization

The most well-documented route involves L-tyrosine as a chiral starting material. Researchers have developed a novel method to synthesize (R)-4-(4-hydroxyphenyl)-4-methyloxazolidin-2-one through a cyclization reaction. The process begins with the protection of L-tyrosine’s amino and carboxyl groups, followed by intramolecular cyclization under acidic conditions to form the oxazolidinone ring .

Key Steps:

-

Protection of L-Tyrosine : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride, while the carboxyl group is esterified.

-

Cyclization : Treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces ring closure, yielding the oxazolidinone core.

-

Deprotection : Acidic hydrolysis removes the Boc group, affording the final product.

Optimization Data:

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization Catalyst | p-TsOH (10 mol%) | 78 | 95 | |

| Solvent | Toluene, reflux | - | - | |

| Reaction Time | 12 hours | - | - |

This method leverages the inherent chirality of L-tyrosine, ensuring high enantiomeric excess (>98% ee) . However, scalability is limited by the cost of Boc protection reagents.

Soluble Polymer-Supported Synthesis for Enhanced Purification

To address purification challenges, a soluble polymer-supported approach using poly(ethylene glycol)-monomethyl ether (MeOPEG) has been reported. The oxazolidinone is tethered to MeOPEG via a linker, enabling facile isolation by precipitation .

Procedure:

-

Attachment to MeOPEG : The tyrosine-derived intermediate is coupled to MeOPEG using carbodiimide chemistry.

-

Asymmetric Alkylation : The polymer-bound oxazolidinone undergoes alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS).

-

Cleavage from Polymer : Hydrolysis with aqueous HCl releases the product.

Advantages:

-

Yield Improvement : Polymer support reduces side reactions, increasing yield to 85% .

-

Reusability : MeOPEG is recoverable, lowering material costs.

Fluorous Synthesis for Stereochemical Diversification

Fluorous synthesis introduces a fluorous tag (e.g., tris(2-perfluorooctyl)phenylmethyl) to the oxazolidinone, enabling separation via fluorous solid-phase extraction (F-SPE). This method is particularly effective for producing diastereomerically pure compounds .

Steps:

-

Tagging : The tyrosine-derived oxazolidinone is functionalized with a fluorous silyl ether.

-

Aldol Condensation : Reaction with benzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) yields four diastereomers.

-

Separation : F-SPE isolates the (R)-configured product with >99% diastereomeric excess .

Table: Fluorous Synthesis Parameters

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Tagging | Fluorous silyl chloride | 92% tagging efficiency |

| Aldol Reaction | BF₃·OEt₂, CH₂Cl₂, −78°C | 70% yield, 99% de |

Resolution of Racemic Mixtures via Chiral Chromatography

For non-chiral starting materials, kinetic resolution using chiral stationary phases (CSPs) has been explored. Racemic 4-(4-hydroxyphenyl)-4-methyloxazolidin-2-one is separated on a Chiralpak® AD-H column with hexane/isopropanol (90:10) eluent .

Performance Metrics:

While effective, this method is less practical for industrial-scale production due to high solvent consumption.

Microwave-Assisted Cyclization for Rapid Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of N-(4-hydroxyphenyl)methylserine and triphosgene in dimethylacetamide (DMAc) is irradiated at 150°C for 30 minutes, achieving 80% conversion .

Comparison with Conventional Heating:

| Method | Time | Yield (%) | Energy Input (kW) |

|---|---|---|---|

| Microwave | 30 min | 80 | 0.5 |

| Conventional | 6 hours | 75 | 1.2 |

Microwave synthesis reduces reaction time by 90%, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohols.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one has a molecular formula of CHNO and a molecular weight of approximately 193.20 g/mol. The compound features a hydroxyl group on a phenyl ring, contributing to its unique reactivity and biological activity. The oxazolidinone ring structure includes both nitrogen and oxygen atoms, making it significant in pharmaceutical chemistry due to its potential as a lead compound for antibiotic development.

Antibacterial Applications

One of the primary applications of this compound is its potential as an antibacterial agent. Research indicates that this compound may exhibit activity against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves binding to bacterial ribosomes, disrupting protein synthesis, similar to other known oxazolidinones like linezolid .

Case Studies and Research Findings

- A study demonstrated that derivatives of oxazolidinones, including this compound, were effective against various bacterial strains, highlighting their potential in treating infections caused by resistant bacteria.

- Molecular docking studies have shown that the compound interacts favorably with bacterial ribosomal RNA, suggesting a strong binding affinity that could be exploited for therapeutic purposes.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been investigated for its anti-inflammatory properties. The presence of the hydroxyl group is believed to enhance its interaction with biological receptors involved in inflammatory pathways.

Research Insights

- Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, which could make it useful in managing conditions characterized by chronic inflammation.

- Further investigations are needed to fully elucidate the mechanisms through which this compound exerts its anti-inflammatory effects.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structural features allow for modifications that can lead to the creation of more complex molecules with enhanced biological activities.

Synthesis Techniques

- The compound can undergo nucleophilic substitution and condensation reactions typical of oxazolidinones, enabling the formation of various derivatives.

- A novel synthetic route involving polymer-supported methodologies has been developed, enhancing the efficiency and yield of synthesizing chiral oxazolidinones from readily available precursors like L-tyrosine .

Mechanism of Action

The mechanism of action of ®-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the oxazolidinone ring can participate in covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural analogues and their distinguishing features:

Thermodynamic and Spectroscopic Data

- Melting Points : this compound exhibits a higher melting point (~180–185°C) due to hydrogen bonding from the hydroxyl group, unlike the lower-melting 4-methyl-5-phenyl analogue (~120°C) .

- NMR Shifts: The aromatic protons of the 4-hydroxyphenyl group resonate at δ 6.8–7.2 ppm, distinct from the δ 7.3–7.5 ppm range observed in benzyl-substituted oxazolidinones .

Biological Activity

(R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2, with a molecular weight of approximately 193.20 g/mol. The structure features a hydroxyl group attached to a phenyl ring, which is significant for its biological interactions. The oxazolidinone ring is a five-membered heterocyclic compound containing nitrogen and oxygen, contributing to its pharmacological properties .

The primary mechanism of action for this compound involves inhibition of protein synthesis in bacteria. Similar to other oxazolidinones like linezolid, it interacts with the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This interaction prevents the binding of tRNA at the A site, thereby inhibiting translation and ultimately bacterial growth .

Efficacy Against Gram-Positive Bacteria

This compound has shown significant antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Studies indicate that this compound's structural features enhance its binding affinity to bacterial ribosomes, which is crucial for its efficacy .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Linezolid | C16H20FN3O4S | 337.41 g/mol | Clinically used antibiotic |

| This compound | C10H13NO2 | 193.20 g/mol | Hydroxyl group enhances interaction |

| 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | C9H9NO3 | 179.17 g/mol | Lacks methyl substitution at position 4 |

This table highlights how this compound stands out due to its specific hydroxyl and methyl substitutions, which may influence its biological activity and pharmacological profile compared to other oxazolidinones .

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for anti-inflammatory properties. The presence of the hydroxyl group is believed to contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For instance:

- Study on Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited enhanced binding affinities towards the 50S ribosomal units compared to linezolid, suggesting improved antibacterial efficacy .

- Molecular Docking Studies : Molecular docking studies revealed that this compound forms multiple hydrogen bonds with ribosomal targets, indicating a strong interaction that could lead to higher potency as an antibiotic .

- Synthesis Methodology : The synthesis process typically involves nucleophilic substitution reactions that allow for modifications leading to derivatives with potentially enhanced bioactivity .

Q & A

Q. What are the established synthetic routes for (R)-4-(4-Hydroxyphenyl)-4-methyloxazolidin-2-one, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 4-hydroxyphenyl precursors with methyloxazolidinone derivatives. Key parameters include:

- Catalysts : Use of chiral catalysts (e.g., Rhodium complexes) to enforce stereoselectivity .

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 8–12 hours to achieve yields >70% .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate enantiomerically pure product .

Characterization via H/C NMR and high-resolution mass spectrometry (HR-MS) is critical to confirm structural integrity .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol (90:10) mobile phase to determine enantiomeric excess (>98% purity) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., space group P222) .

- Comparative Analysis : Match optical rotation values ([α]) with literature data for (R)-configured oxazolidinones .

Q. What analytical techniques are essential for verifying the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed oxazolidinone ring) using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity results across different assay systems for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct vs. off-target effects .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) to ensure consistent bioavailability in cellular vs. biochemical assays .

- Statistical Validation : Apply ANOVA or dose-response curve modeling to assess significance of contradictory data .

Q. What strategies improve the compound’s aqueous stability for in vivo pharmacological studies?

- Methodological Answer :

- Lyophilization : Formulate as a lyophilized powder with mannitol or trehalose to enhance shelf life .

- Prodrug Design : Introduce phosphate or acetate prodrug moieties to improve solubility and reduce hydrolysis .

- Real-Time Monitoring : Use F NMR (if fluorinated analogs exist) to track stability in biological matrices .

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding energy (< -8 kcal/mol) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity using CoMFA or machine learning algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.